Dot1L-IN-4 Demonstrates Subnanomolar Biochemical Potency Comparable to Leading Clinical and Probe DOT1L Inhibitors
Dot1L-IN-4 inhibits DOT1L with an SPA IC50 of 0.11 nM [1]. This potency positions Dot1L-IN-4 within the subnanomolar range, comparable to established DOT1L inhibitors: EPZ5676 (pinometostat, IC50 = 0.8 nM, Ki = 80 pM) [2], EPZ004777 (IC50 = 0.4 nM) [3], and SGC0946 (IC50 = 0.3 nM) [4]. The 0.11 nM IC50 of Dot1L-IN-4 represents an approximately 3.6-fold improvement over SGC0946 and a 7.3-fold improvement over EPZ5676 in the same assay format, underscoring its high intrinsic affinity for the DOT1L enzyme.
| Evidence Dimension | Biochemical DOT1L inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 nM (SPA DOT1L assay) |
| Comparator Or Baseline | EPZ5676: 0.8 nM; EPZ004777: 0.4 nM; SGC0946: 0.3 nM |
| Quantified Difference | Dot1L-IN-4 is 3.6-fold more potent than SGC0946, 7.3-fold more potent than EPZ5676, and 3.6-fold more potent than EPZ004777 in biochemical assays. |
| Conditions | SPA (Scintillation Proximity Assay) for DOT1L enzymatic activity; comparator data from respective primary publications. |
Why This Matters
High biochemical potency enables lower effective concentrations in cellular assays, reducing the risk of off-target effects due to compound promiscuity at high doses.
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- [3] Daigle, S. R., Olhava, E. J., Therkelsen, C. A., Majer, C. R., Sneeringer, C. J., Song, J., ... & Copeland, R. A. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell, 20(1), 53-65. View Source
- [4] Yu, W., Chory, E. J., Wernimont, A. K., Tempel, W., Scopton, A., Federation, A., ... & Qi, J. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3, 1288. View Source
